molecular formula C9H13ClFN B1436375 N-ethyl-5-fluoro-2-methylaniline hydrochloride CAS No. 2097955-98-9

N-ethyl-5-fluoro-2-methylaniline hydrochloride

Cat. No. B1436375
M. Wt: 189.66 g/mol
InChI Key: OGIWOHBAYGFUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-5-fluoro-2-methylaniline hydrochloride” is a chemical compound with the CAS Number: 2097955-98-9 . It has a molecular weight of 189.66 .


Molecular Structure Analysis

The InChI code for “N-ethyl-5-fluoro-2-methylaniline hydrochloride” is 1S/C9H12FN.ClH/c1-3-11-9-6-8 (10)5-4-7 (9)2;/h4-6,11H,3H2,1-2H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Research highlighted the use of fluoro-functionalized polymeric N-heterocyclic carbene (NHC)-Zn complexes in organic synthesis, demonstrating their effectiveness in catalyzing the formylation and methylation of amines using CO2. The study emphasized the superior catalytic activity of these complexes, particularly in reactions involving N-methylanilines, offering a promising method for CO2 utilization and functionalization of amines (Yang et al., 2015).

Antibacterial Drug Development

Research has explored the antibacterial properties of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, investigating their potential as inhibitors of bacterial DNA polymerase IIIC and Gram-positive bacteria. These compounds have shown promising antibacterial activity and potential therapeutic applications in addressing bacterial infections (Zhi et al., 2005).

Fluoroaniline Derivatives in Polymer Chemistry

The pH sensitivity of polyaniline and its derivatives, including 2-methylaniline, has been studied, revealing the influence of substituents and acid anions used in electropolymerization on the pH response of these materials. This research contributes to the understanding of the chemical behavior of substituted polyanilines and their potential applications in pH-sensitive devices (Lindfors & Ivaska, 2002).

properties

IUPAC Name

N-ethyl-5-fluoro-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6,11H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIWOHBAYGFUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-fluoro-2-methylaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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